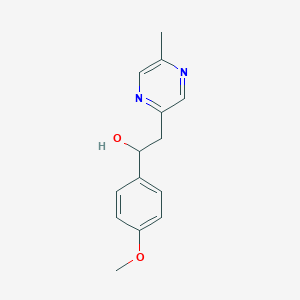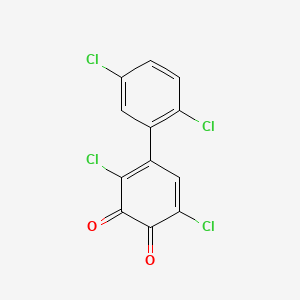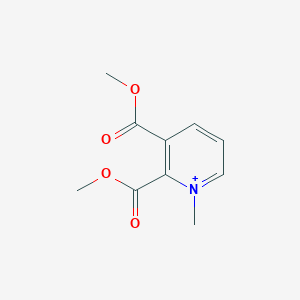
2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium is a chemical compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of two methoxycarbonyl groups attached to the 2 and 3 positions of the pyridinium ring, along with a methyl group at the 1 position. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium typically involves the reaction of pyridine derivatives with methoxycarbonylating agents. One common method is the high-pressure cycloaddition of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptadiene, followed by thermal cycloreversion . This reaction is carried out at elevated temperatures, around 130°C, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition and cycloreversion techniques. The use of high-pressure reactors and precise temperature control ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions
2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium oxides.
Reduction: Reduction reactions can convert the pyridinium salt to pyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridinium oxides.
Reduction: Pyridine derivatives.
Substitution: Substituted pyridinium salts with various functional groups.
科学的研究の応用
2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for industrial processes
作用機序
The mechanism of action of 2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The methoxycarbonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .
類似化合物との比較
Similar Compounds
Febantel: N-{2-[2,3-Bis-(methoxycarbonyl)-guanidino]-5-(phenylthio)-phenyl}-2-methoxyacetamide.
Boronic Esters: Used as protective groups in carbohydrate chemistry.
Uniqueness
2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications.
特性
CAS番号 |
73834-99-8 |
|---|---|
分子式 |
C10H12NO4+ |
分子量 |
210.21 g/mol |
IUPAC名 |
dimethyl 1-methylpyridin-1-ium-2,3-dicarboxylate |
InChI |
InChI=1S/C10H12NO4/c1-11-6-4-5-7(9(12)14-2)8(11)10(13)15-3/h4-6H,1-3H3/q+1 |
InChIキー |
GOWNGKXZEBJPCL-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CC=CC(=C1C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


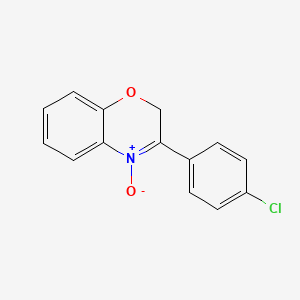

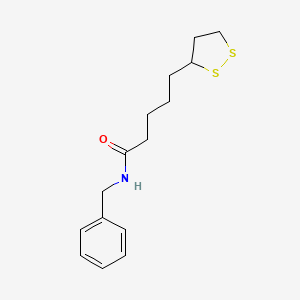

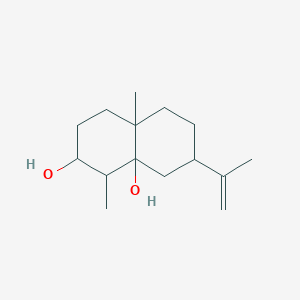
![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)

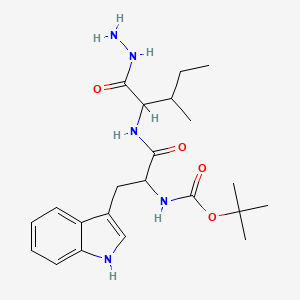

![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)
